6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at position 6, a hydroxy group at position 4, and a carboxamide group at position 3, linked to a 4-methyl-1,3-thiazol-2-yl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound “6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide” is likely to interact with multiple targets due to the presence of the indole and thiazole moieties . Indole derivatives have been found to bind with high affinity to multiple receptors , while thiazole derivatives exhibit a wide range of biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution . Thiazole derivatives, on the other hand, have been reported to exhibit three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The specific mode of action of this compound would depend on its specific targets and the nature of its interactions with these targets.
Biochemical Pathways
Both indole and thiazole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities exhibited by indole and thiazole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of an o-aminoacetophenone with a suitable aldehyde under acidic or basic conditions.
Introduction of the Chloro and Hydroxy Groups: The chloro group at position 6 and the hydroxy group at position 4 can be introduced through selective halogenation and hydroxylation reactions, respectively.
Formation of the Carboxamide Group: The carboxamide group at position 3 can be introduced by reacting the quinoline derivative with an appropriate amine, such as 4-methyl-1,3-thiazol-2-amine, under suitable coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 4 can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The chloro group at position 6 can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-hydroxyquinoline-3-carboxamide: Lacks the thiazole moiety.
4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide: Lacks the chloro group.
6-chloro-4-hydroxyquinoline: Lacks both the carboxamide and thiazole moieties.
Uniqueness
6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole moiety, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-7-6-21-14(17-7)18-13(20)10-5-16-11-3-2-8(15)4-9(11)12(10)19/h2-6H,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFRDMHHDHNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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